BAY 73-6691 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A) [, ]. PDE9A is an enzyme responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP), a crucial second messenger involved in various physiological processes [, ]. By inhibiting PDE9A, BAY 73-6691 leads to increased intracellular cGMP levels, thereby affecting downstream signaling pathways [, ]. This mechanism makes BAY 73-6691 a valuable tool in scientific research, particularly in studying the role of cGMP signaling in various physiological and pathological conditions.
BAY 73-6691 is a selective inhibitor of phosphodiesterase 9, a key enzyme involved in the hydrolysis of cyclic guanosine monophosphate. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. It enhances cognitive functions by modulating synaptic plasticity, making it a candidate for improving memory and learning.
The synthesis of BAY 73-6691 involves several key steps, primarily utilizing a Mitsunobu-type reaction. The process begins with the reaction of Boc-protected 2-aminoethanol with substituted phenols to yield intermediates. These intermediates undergo deprotection to produce amines, which are subsequently reacted with 6-chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one to form the final product .
The detailed synthesis can be summarized as follows:
This method allows for the efficient production of BAY 73-6691 with high yields.
BAY 73-6691 features a complex molecular structure that includes a pyrazolo[3,4-d]pyrimidinone core. The molecular formula is C17H19ClN4O2, and its molecular weight is approximately 348.81 g/mol. The compound's structure facilitates its binding to the active site of phosphodiesterase 9, enhancing its inhibitory effects.
Key structural data includes:
BAY 73-6691 primarily acts through competitive inhibition of phosphodiesterase 9, leading to increased levels of cyclic guanosine monophosphate within cells. This elevation enhances signaling pathways associated with memory and learning processes. The compound's interaction with phosphodiesterase 9 has been characterized through various biochemical assays that measure its inhibitory constant (IC50), which is reported to be around 48 nmol/L .
The compound's mechanism involves:
BAY 73-6691 exerts its effects by inhibiting phosphodiesterase 9, which leads to increased concentrations of cyclic guanosine monophosphate in neuronal tissues. This elevation promotes synaptic plasticity and enhances long-term potentiation, critical processes for memory formation and retention. Studies indicate that BAY 73-6691 can counteract deficits caused by amyloid-beta oligomers, which are implicated in Alzheimer’s disease pathology .
The mechanism can be summarized as follows:
BAY 73-6691 exhibits several notable physical and chemical properties:
Relevant data includes:
BAY 73-6691 has been investigated for various scientific applications:
Ongoing research continues to explore its efficacy in treating other neurodegenerative conditions and its potential role in enhancing cognitive performance in healthy individuals .
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: